Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a complex organic compound. The benzo[d][1,3]dioxole moiety is a common structural motif in many natural products and pharmaceuticals . It’s often associated with a variety of biological activities, such as antitumor and antimicrobial effects .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .
Scientific Research Applications
Crystallography
- Field : Crystallography
- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the study of crystal structures .
- Methods : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.12 × 0.11 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .
- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .
Antitumor Evaluation
- Field : Oncology
- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been synthesized and evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines .
- Methods : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities .
- Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. Compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
- Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .
- Results : The synthesized compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549 and MCF-7 cell lines .
Crystal Structure Determination
- Field : Crystallography
- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .
- Methods : The crystal structure was determined using X-ray diffraction techniques .
- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .
Synthesis of 1-benzo[1,3]dioxol-5-yl-indoles
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
- Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .
- Results : The synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute .
Crystal Structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Field : Crystallography
- Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .
- Methods : The crystal structure was determined using X-ray diffraction techniques .
- Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPLNXRORONULE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.